molecular formula C10H19NO4 B1444370 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS No. 79799-26-1

4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Cat. No. B1444370
CAS RN: 79799-26-1
M. Wt: 217.26 g/mol
InChI Key: NMXJIDPAYKUADJ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups. It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.


Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis.


Chemical Reactions Analysis

The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.

Scientific Research Applications

Renin Inhibition in Hypertension Treatment

4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is used in the synthesis of renin inhibitory peptides, aiding in the treatment of hypertension. A study by Thaisrivongs et al. (1987) highlights the compound's role in the development of angiotensinogen analogues, effective in inhibiting human plasma renin.

Synthesis of Phosphothreonine Mimetics

The compound is instrumental in creating phosphothreonine mimetics, as reported by Liu et al. (2009). This synthesis is crucial for producing peptides that bind to polo-like kinase 1, with potential implications in cancer research and treatment.

Collagen Cross-Linking

M. Adamczyk et al. (1999) discuss the efficient synthesis of a key intermediate for collagen cross-links, using a derivative of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. These cross-links are important in the study of bone and connective tissue diseases.

Precursor to Amino Acid Derivatives

The compound serves as a precursor to various amino acid derivatives. Nevalainen and Koskinen (2001) detail its use in synthesizing trans-4-methylproline, which has applications in peptide synthesis and drug design.

Enzymatic Reduction in Bioactive Substances Synthesis

The enzymatic reduction of derivatives of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid leads to bioactive substances. Hashiguchi et al. (1992) demonstrate this process in creating compounds like sperabillin C and GABOB, which have potential therapeutic applications.

Peptide Synthesis

The compound plays a role in peptide synthesis, as described by Gebreslasie et al. (2011). It is used to create protected dipeptides, contributing to advancements in peptide-based drug development.

Synthesis of γ‐Fluorinated α‐Amino Acids

Laue et al. (2000) utilize a derivative of the compound in synthesizing γ‐fluorinated α‐amino acids, which have significance in the development of novel pharmaceuticals and biochemical probes.

Arginine Modifications in Glycation Studies

The compound assists in studying the glycation process. Klöpfer et al. (2011) show its use in understanding the reaction pathway of methylglyoxal with arginine, important in diabetes research.

Metabolic Studies in Microbial Research

Rimbault et al. (1993) use the compound in the analysis of organic acids in microbial cultures, contributing to our understanding of microbial metabolism in extreme environments.

Synthesis of Non-Natural Amino Acids

Constantinou-Kokotou et al. (2001) explore its use in creating enantiopure non-natural alpha-amino acids, broadening the scope for novel amino acid derivatives in drug discovery.

Safety And Hazards

As with any chemical, safety precautions should be taken when handling 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid or similar compounds. This includes avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in a well-ventilated area .

Future Directions

The use of Boc-protected amino acids and similar compounds in peptide synthesis and other areas of organic chemistry is a topic of ongoing research . Future directions may include the development of new synthetic methods and applications in the synthesis of complex molecules.

properties

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXJIDPAYKUADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

CAS RN

79799-26-1
Record name 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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